3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol
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Description
The compound “3-[(2-Methyl-3-phenylprop-2-en-1-yl)amino]propane-1,2-diol” is a chemical compound with the molecular formula C13H19NO2 . It is an oil at room temperature .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves metal-catalyzed reactions . For example, the alcohols (2 R,3 S)- 21 and (2 S,3 R)- 22 were produced in a combined yield of 90% by the ATH reaction of 20 with catalyst (S, S)–RuCl (TsDPEN) L3, which was mediated by dynamic kinetic resolution .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7- .Chemical Reactions Analysis
The compound, due to its unsaturated bond, can undergo various reactions typical of unsaturated compounds, such as addition and oxidation reactions .Physical And Chemical Properties Analysis
This compound is an oil at room temperature . It has a molecular weight of 221.3 . The compound is relatively stable at room temperature but can react due to its unsaturated bond .Scientific Research Applications
Coordination Compounds of Copper(II)
Copper(II) coordination compounds with derivatives of substituted diols, including similar structures to the compound , have been synthesized. These compounds are significant for their potential in catalysis, material science, and as precursors for the development of novel materials with unique properties (Gulea et al., 2013).
Catalytic Applications
Research on the hydrocarbonylation of prop-2-en-1-ol to butane-1,4-diol and 2-methylpropan-1-ol catalyzed by rhodium triethylphosphine complexes demonstrates the utility of similar compounds in catalysis. These findings could inform the development of catalysts for the efficient synthesis of important industrial chemicals (Simpson et al., 1996).
Synthesis of New Compounds
The synthesis of new bis-1,2,4-triazole derivatives from similar structures highlights a methodological application in organic synthesis, leading to compounds with potential pharmaceutical or material science applications (Bekircan & Bektaş, 2006).
Downstream Processing in Bioproduction
In bioproduction, the separation and purification of diols, such as 1,3-propanediol, from fermentation broth is crucial. Research in this area focuses on improving the efficiency and reducing costs of biologically produced chemicals, which could be relevant for the production of compounds with structures similar to the one (Xiu & Zeng, 2008).
Organic Carbon Dioxide Buffer
The use of certain diols as an organic carbon dioxide buffer demonstrates an application in biomedical research, potentially relevant for managing CO2 levels in biological systems (Nahas, 1959).
Properties
IUPAC Name |
3-[[(E)-2-methyl-3-phenylprop-2-enyl]amino]propane-1,2-diol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-11(8-14-9-13(16)10-15)7-12-5-3-2-4-6-12/h2-7,13-16H,8-10H2,1H3/b11-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BJTLPEMJEBBQJX-YRNVUSSQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1)CNCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1)/CNCC(CO)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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